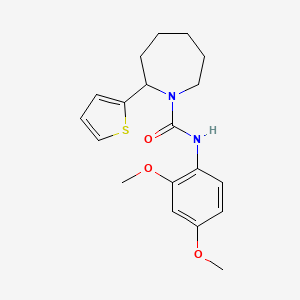![molecular formula C12H10N4O6 B5055787 5-{[(2-methoxy-4-nitrophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5055787.png)
5-{[(2-methoxy-4-nitrophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(2-methoxy-4-nitrophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as MNPT, is a chemical compound that has been studied for its potential applications in scientific research. MNPT is a pyrimidinetrione derivative that has shown promising results in various biological studies.
Mechanism of Action
The mechanism of action of 5-{[(2-methoxy-4-nitrophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it is believed to induce apoptosis in cancer cells by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell proliferation. 5-{[(2-methoxy-4-nitrophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has also been reported to inhibit the production of pro-inflammatory cytokines and prostaglandins, which may contribute to its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
5-{[(2-methoxy-4-nitrophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has shown promising results in various biochemical and physiological studies. It has been reported to induce apoptosis in cancer cells by activating the caspase cascade. 5-{[(2-methoxy-4-nitrophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the production of reactive oxygen species (ROS) and lipid peroxidation, which may contribute to its antioxidant properties. Additionally, 5-{[(2-methoxy-4-nitrophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has been reported to reduce the levels of pro-inflammatory cytokines and prostaglandins, which may contribute to its anti-inflammatory and analgesic properties.
Advantages and Limitations for Lab Experiments
5-{[(2-methoxy-4-nitrophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments. It is a relatively simple compound to synthesize and purify. Additionally, 5-{[(2-methoxy-4-nitrophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has shown promising results in various biological studies, making it a potential candidate for further research. However, 5-{[(2-methoxy-4-nitrophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione also has some limitations. It is not water-soluble, which may limit its use in certain biological assays. Additionally, the mechanism of action of 5-{[(2-methoxy-4-nitrophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for the study of 5-{[(2-methoxy-4-nitrophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential direction is to further investigate its anticancer activity and explore its potential use as a chemotherapeutic agent. Additionally, 5-{[(2-methoxy-4-nitrophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione could be studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Further research could also be conducted to fully understand the mechanism of action of 5-{[(2-methoxy-4-nitrophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione and to develop more water-soluble derivatives for use in biological assays.
Synthesis Methods
5-{[(2-methoxy-4-nitrophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using a simple one-pot reaction between 2-methoxy-4-nitroaniline and dimedone in the presence of a catalytic amount of piperidine. The reaction proceeds smoothly to give the desired product in good yields. The synthesized 5-{[(2-methoxy-4-nitrophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione can be purified by column chromatography using a suitable solvent system.
Scientific Research Applications
5-{[(2-methoxy-4-nitrophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential applications in various scientific research areas. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. 5-{[(2-methoxy-4-nitrophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has also been reported to possess anti-inflammatory and analgesic properties. Additionally, 5-{[(2-methoxy-4-nitrophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
6-hydroxy-5-[(2-methoxy-4-nitrophenyl)iminomethyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O6/c1-22-9-4-6(16(20)21)2-3-8(9)13-5-7-10(17)14-12(19)15-11(7)18/h2-5H,1H3,(H3,14,15,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAHUSXFZOWDSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N=CC2=C(NC(=O)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-{1-[1-(3-methyl-2-butenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5055709.png)
![ethyl [3-(4-nitrophenyl)-2,5-dioxo-1-pyrrolidinyl]acetate](/img/structure/B5055735.png)
![ethyl 1-(2-hydroxyethyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5055738.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-3-(phenylthio)propanamide](/img/structure/B5055741.png)
![1-[4-(2-fluorophenyl)-1-piperazinyl]-3-(4-nitrophenoxy)-2-propanol](/img/structure/B5055747.png)
![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5055754.png)

![2-[(3-bromobenzyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5055768.png)
![1-acetyl-4-(4-chloro-2-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}phenoxy)piperidine](/img/structure/B5055770.png)

![3-{[2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B5055775.png)
![N-(3-methoxyphenyl)-3-(1-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}-4-piperidinyl)propanamide](/img/structure/B5055777.png)
![N-formyl-3-methyl-N-phenylspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxamide](/img/structure/B5055780.png)
![5-(3,4-dimethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B5055803.png)